Reversible Potency vs. CV-3988 in Human Platelet Aggregation
Without UV irradiation, L662,025 acts as a reversible competitive antagonist of PAF-induced human platelet aggregation. Its IC50 of 5.6 ± 0.3 μM [1] is approximately 5.6-fold less potent than CV-3988 in the same assay system (IC50 = 1.0 ± 0.1 μM) [2]. This quantitative comparison establishes L662,025's baseline reversible potency relative to a widely cited reference antagonist, providing a critical benchmark for experimental planning where reversible antagonism is the primary endpoint [1].
| Evidence Dimension | IC50 for inhibition of PAF-induced human platelet aggregation |
|---|---|
| Target Compound Data | 5.6 ± 0.3 μM |
| Comparator Or Baseline | CV-3988: 1.0 ± 0.1 μM |
| Quantified Difference | L662,025 is 5.6-fold less potent (higher IC50) |
| Conditions | Washed human platelets stimulated with PAF; assay performed in the absence of UV irradiation [1][2] |
Why This Matters
This direct potency comparison informs researchers whether L662,025's lower reversible affinity is acceptable for their application, given the unique irreversible functionality it offers.
- [1] Hussaini, I. M., & Shen, T. Y. (1989). A specific, photolabile and irreversible antagonist (L662,025) of the PAF-receptor. Biochemical and Biophysical Research Communications, 161(1), 23–30. View Source
- [2] Terashita, Z., Imura, Y., & Nishikawa, K. (1985). Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet. Biochemical Pharmacology, 34(9), 1491–1495. View Source
